molecular formula C10H5ClN2 B567662 2-Chloroquinoline-5-carbonitrile CAS No. 1231761-06-0

2-Chloroquinoline-5-carbonitrile

Cat. No. B567662
CAS RN: 1231761-06-0
M. Wt: 188.614
InChI Key: GDHXEZNMQARBGM-UHFFFAOYSA-N
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Description

2-Chloroquinoline-5-carbonitrile is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant .


Synthesis Analysis

Quinoline derivatives, including 2-Chloroquinoline-5-carbonitrile, can be synthesized from vinylaniline and phosgene . The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been reported .


Molecular Structure Analysis

Quinolines are nitrogen-containing bicyclic compounds . The molecular structure of 2-Chloroquinoline-5-carbonitrile includes a quinoline ring with a chlorine atom at the 2nd position and a carbonitrile group at the 5th position .


Chemical Reactions Analysis

Quinoline derivatives exhibit various chemical reactions. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .

Scientific Research Applications

Synthesis of Quinoline Ring Systems

2-Chloroquinoline-5-carbonitrile can be used in the synthesis of quinoline ring systems . This process involves reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .

Biological Evaluation

The compound has been used in biological evaluation studies . These studies often involve the synthetic applications of the target compounds .

Medicinal and Pharmaceutical Properties

Quinolines, which include 2-Chloroquinoline-5-carbonitrile, are known for their interesting medicinal and pharmaceutical properties . They are the main core of many types of natural products, drugs, and synthetic heterocyclic compounds .

Antiasthma Agent

One of the applications of quinolines is their use as antiasthma agents . Montelukast, a drug used as an antiasthma agent, contains a quinoline ring .

Antibacterial and Antifungal Activities

Quinolines have been found to have antibacterial and antifungal activities . This makes 2-Chloroquinoline-5-carbonitrile a potential candidate for the development of new antibacterial and antifungal drugs .

Antimalarial Activity

Another significant application of quinolines, including 2-Chloroquinoline-5-carbonitrile, is their antimalarial activity . This has led to the development of numerous antimalarial drugs .

Anti-inflammatory and Analgesic Activities

Quinolines also exhibit anti-inflammatory and analgesic activities . This makes 2-Chloroquinoline-5-carbonitrile a potential compound for the development of new anti-inflammatory and analgesic drugs .

Cardiovascular Activity

Quinolines have been found to have cardiovascular activity . This suggests that 2-Chloroquinoline-5-carbonitrile could be used in the development of new cardiovascular drugs .

Safety And Hazards

2-Chloroquinoline-5-carbonitrile is classified as Acute toxicity, Oral (Category 3), H301, and Serious eye damage (Category 1), H318 . It is toxic if swallowed and causes serious eye damage . Safety measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

Future Directions

Quinoline derivatives, including 2-Chloroquinoline-5-carbonitrile, have a broad spectrum of bioactivity and are utilized in various fields . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future direction in this field could involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

2-chloroquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-5-4-8-7(6-12)2-1-3-9(8)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHXEZNMQARBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC(=NC2=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295937
Record name 5-Quinolinecarbonitrile, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroquinoline-5-carbonitrile

CAS RN

1231761-06-0
Record name 5-Quinolinecarbonitrile, 2-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1231761-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Quinolinecarbonitrile, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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